molecular formula C9H5N B7980090 Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile CAS No. 117917-37-0

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile

Cat. No.: B7980090
CAS No.: 117917-37-0
M. Wt: 127.14 g/mol
InChI Key: HZTDUTYUVZYCSB-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5,7-tetraene-7-carbonitrile is a unique organic compound characterized by its bicyclic structure and the presence of a nitrile group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where the nitrile group or other parts of the molecule are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and nitrile group allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The flexible coordination modes of the rhodium(I) catalyst used in its synthesis play a crucial role in its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Similar in structure but lacks the nitrile group.

    Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a slightly different ring structure.

Uniqueness

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industrial processes .

Properties

IUPAC Name

bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTDUTYUVZYCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C2C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531990
Record name Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117917-37-0
Record name Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile
Reactant of Route 2
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile
Reactant of Route 3
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile
Reactant of Route 4
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile
Reactant of Route 5
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile
Reactant of Route 6
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile

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